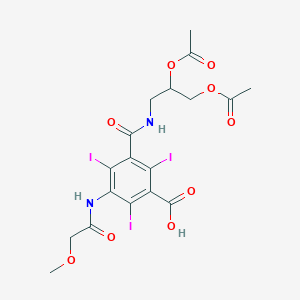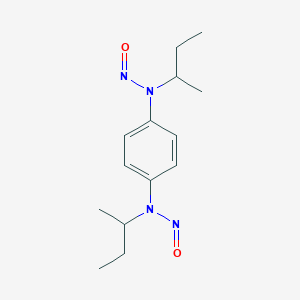
N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide): is an aromatic amine compound. It is used industrially as an antioxidant to prevent the degradation of various oils and lubricants. This compound is particularly effective for hydrocarbon products produced by cracking or pyrolysis, which are characterized by high alkene content .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) typically involves the reaction of 1,4-phenylenediamine with sec-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: This compound can also be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) is used as a polymerization inhibitor in the production of various vinyl monomers such as acrylates. It is also used as an antioxidant in the formulation of turbine oils, transformer oils, hydraulic fluids, lubricants, waxes, and greases .
Biology and Medicine: Its antioxidant properties may have implications for preventing oxidative stress in biological systems .
Industry: In addition to its use as an antioxidant and polymerization inhibitor, this compound is also used in the production of various chemical intermediates and specialty chemicals .
Wirkmechanismus
The mechanism by which N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) exerts its effects involves the stabilization of free radicals. By donating hydrogen atoms, it can neutralize free radicals, thereby preventing the degradation of oils and lubricants. The molecular targets include reactive oxygen species and other free radicals that can cause oxidative damage .
Vergleich Mit ähnlichen Verbindungen
- N,N’-Di-sec-butyl-1,4-phenylenediamine
- N,N’-Bis(1-methylpropyl)-1,4-benzenediamine
- N,N’-Di-sec-butyl-p-phenylenediamine
Uniqueness: N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. Its effectiveness in preventing the degradation of hydrocarbon products with high alkene content sets it apart from other antioxidants .
Eigenschaften
Molekularformel |
C14H22N4O2 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
N-butan-2-yl-N-[4-[butan-2-yl(nitroso)amino]phenyl]nitrous amide |
InChI |
InChI=1S/C14H22N4O2/c1-5-11(3)17(15-19)13-7-9-14(10-8-13)18(16-20)12(4)6-2/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
YLTBEWSTQZLPJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C1=CC=C(C=C1)N(C(C)CC)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


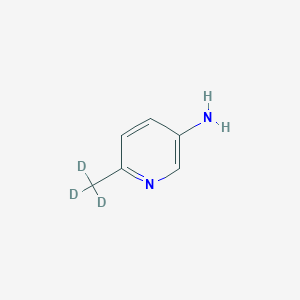

![2-(3-Chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane](/img/structure/B14026908.png)
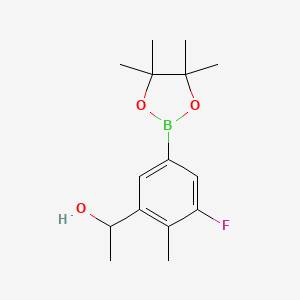
![N-[(E)-(6-methoxypyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026922.png)

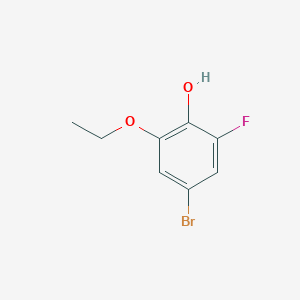
![1-[(3-fluorooxolan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14026936.png)

![benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14026942.png)
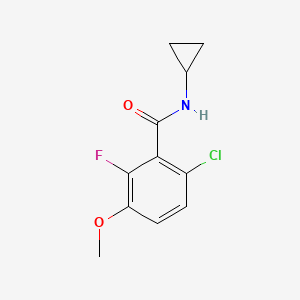
![N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026944.png)
![Tert-butyl 1,5-dimethyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14026946.png)
